![molecular formula C14H13N3O2 B2785237 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one CAS No. 571153-80-5](/img/structure/B2785237.png)
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one
Übersicht
Beschreibung
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound with a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the levels of various cytokines and chemokines that are involved in inflammation. It has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one is its unique structure, which makes it a promising candidate for drug development. However, its limited solubility in water and low bioavailability are some of the limitations that need to be addressed in future studies.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one. These include:
1. Further investigation of its mechanism of action to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to improve its solubility and bioavailability.
3. Testing its efficacy in clinical trials for the treatment of various diseases.
4. Exploration of its potential use in combination therapy with other drugs.
5. Investigation of its effects on other physiological and biochemical pathways.
Conclusion
This compound is a promising compound that has potential therapeutic applications for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Its unique structure and properties make it a promising candidate for drug development.
Synthesemethoden
The synthesis of 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one involves a multi-step process that begins with the reaction of 2-aminonicotinic acid with ethyl acetoacetate to form an intermediate product. This intermediate product is then reacted with 1,2-diaminocyclohexane to form the final product.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-6-5-12(15-16-13)14(19)17-8-7-10-3-1-2-4-11(10)9-17/h1-6H,7-9H2,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRNXZMWTYNVRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NNC(=O)C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331739 | |
Record name | 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26669927 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
571153-80-5 | |
Record name | 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.